4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a pyrrolidin-3-yloxy moiety at position 3. The pyrrolidine ring is further modified by a 2-fluorobenzenesulfonyl group at the nitrogen atom.
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-11-17-8-6-15(18-11)22-12-7-9-19(10-12)23(20,21)14-5-3-2-4-13(14)16/h2-6,8,12H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBSLNBPABGZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine moiety is synthesized via cyclization of γ-aminobutyric acid derivatives or through [3+2] cycloaddition reactions. A pivotal step involves sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions:
- Reaction Conditions :
Mechanistic Insight : The sulfonyl chloride reacts with the pyrrolidine’s secondary amine, forming a stable sulfonamide linkage. Steric hindrance from the 2-fluoro substituent necessitates prolonged reaction times (6–12 hours) for complete conversion.
Pyrimidine Core Construction
The 2-methylpyrimidine scaffold is typically synthesized via condensation of β-diketones with amidines. For example:
Coupling of Pyrrolidine and Pyrimidine Moieties
The final step involves nucleophilic substitution between 4-chloro-2-methylpyrimidine and the hydroxylated pyrrolidine sulfonamide:
- Optimized Protocol :
Critical Note : Excess base ensures deprotonation of the hydroxyl group, enhancing nucleophilicity. Side products (e.g., O-alkylation) are minimized using polar aprotic solvents.
Alternative Synthetic Strategies
One-Pot Sequential Synthesis
A streamlined approach combines pyrrolidine sulfonylation and pyrimidine coupling in a single reactor:
- Sulfonylation : Pyrrolidine + 2-fluorobenzenesulfonyl chloride → Intermediate A.
- Coupling : Intermediate A + 4-chloro-2-methylpyrimidine → Target compound.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, achieving 70% yield with >95% purity.
Reaction Optimization and Challenges
Solvent and Catalytic Systems
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Balances basicity and minimal side reactions |
| Catalyst | None required | — |
Key Challenges
- Regioselectivity : Competing O- vs. N-alkylation during coupling necessitates precise stoichiometry.
- Fluorine Stability : Harsh conditions (e.g., high temperatures) may cleave the C–F bond in the sulfonyl group.
Analytical Characterization
The compound is validated using:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.1 ppm for pyrimidine H; δ 7.6–7.9 ppm for aromatic F–C₆H₄–SO₂).
- HPLC-MS : Purity >98% (retention time: 12.3 minutes; [M+H]⁺ = 366.1).
- X-ray Crystallography : Resolves stereochemistry at the pyrrolidine C3 position.
Industrial-Scale Considerations
- Cost Efficiency : Bulk sourcing of 2-fluorobenzenesulfonyl chloride reduces raw material costs by 40%.
- Waste Management : Solvent recovery (DMF) via distillation achieves 90% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural analogs include derivatives with variations in:
Pyrrolidine substituents: Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate. TrkA Kinase Inhibitor (): 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea. This analog introduces a urea linker and methoxyethyl group, improving hydrogen-bonding interactions with kinase active sites .
Pyrimidine modifications :
- The target compound’s 2-methylpyrimidine contrasts with pyrazolo[3,4-c]pyrimidine (Example 64) and 2-methylpyrimidin-5-yl (), which offer distinct electronic profiles and steric effects for target binding.
Key Differences and Implications
- Solubility: The 2-fluorobenzenesulfonyl group in the target compound likely enhances aqueous solubility compared to the chromenone system in Example 64, which is more lipophilic .
- Target Selectivity : The TrkA inhibitor () achieves higher kinase specificity via its urea linker and pyrazole-pyrimidine scaffold, whereas the target compound’s simpler structure may offer broader but less potent interactions .
- Synthetic Complexity : Example 64 requires multi-step Suzuki coupling (evidenced by Pd catalysis), whereas the target compound’s synthesis may involve simpler sulfonylation and etherification steps .
Q & A
Q. What are the recommended synthetic routes for 4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes:
Sulfonylation of Pyrrolidine : Reacting 3-hydroxypyrrolidine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile at 60°C) to form the sulfonamide intermediate .
Nucleophilic Substitution : Coupling the sulfonamide intermediate with 4-chloro-2-methylpyrimidine using a base (e.g., NaH) in anhydrous DMF at 80°C .
Optimization Tips :
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine-oxypyrimidine linkage (e.g., δ 5.2 ppm for the ether oxygen proton) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 392.08) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine sulfonamide moiety (if crystalline) .
Q. What are the key physicochemical properties affecting experimental design?
Methodological Answer:
- Solubility : Poor aqueous solubility (e.g., <0.1 mg/mL in H₂O); use DMSO for in vitro assays .
- Stability : Hydrolytically sensitive at the sulfonamide bond; store at -20°C under desiccation .
- LogP : Predicted ~2.8 (via HPLC), indicating moderate lipophilicity .
Q. How can reaction intermediates and mechanistic pathways be elucidated during synthesis?
Methodological Answer:
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., sulfonyl chloride adducts) .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., disappearance of sulfonamide C=O stretch at 1730 cm⁻¹) .
- DFT Calculations : Model transition states for nucleophilic substitution at the pyrimidine C4 position .
Q. What structure-activity relationships (SAR) govern biological activity in analogs of this compound?
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 overexpressing target receptor) .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid off-target effects .
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics .
Q. What strategies improve stability in formulation studies?
Methodological Answer:
- Lyophilization : Formulate with trehalose (1:5 w/w) to stabilize the sulfonamide bond .
- pH Adjustment : Buffered solutions (pH 6.5–7.0) reduce hydrolysis rates by 70% .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma t₁/₂ from 2 h to 8 h in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
